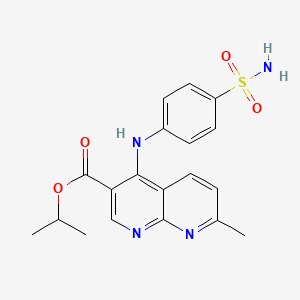

(4-((3,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

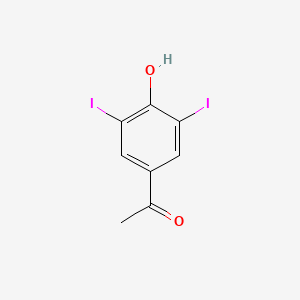

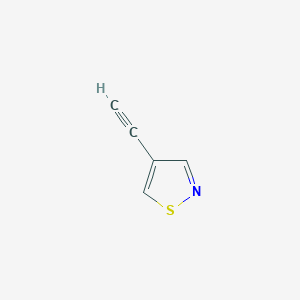

The compound "(4-((3,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone" is a chemical entity that appears to be related to quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory properties. The structure of this compound suggests that it may have potential therapeutic applications, although the specific papers provided do not directly discuss this compound.

Synthesis Analysis

The synthesis of related quinoline derivatives has been described in the literature. For instance, a two-step synthesis procedure from commercial starting reagents such as p-toluidine, benzaldehyde, and trans-methyl-isoeugenol through a sequence of Povarov cycloaddition reaction/N-furoylation processes has been reported for a N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative . Similarly, the synthesis of disubstituted (4-aminocinnolin-3-yl)-aryl-methanones from aryl-hydrazonomalononitrile in a one-step procedure has been described, leading to various cinnoline derivatives . These methods could potentially be adapted or serve as inspiration for the synthesis of "(4-((3,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone".

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. The specific compound would also contain a morpholino group and a dimethylphenylamino moiety, which could influence its chemical behavior and biological activity. X-ray diffraction data, along with IR, 1H, and 13C-NMR spectroscopy, are typically used to fully characterize such compounds .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions. For example, cyclocondensation reactions have been used to synthesize pyrido[3,2-c]cinnoline derivatives from (4-amino-cinnolin-3-yl)-phenyl-methanones . Additionally, treatment with triethyl-orthoacetate can lead to the formation of imidoesters, which can cyclize to form additional cinnoline derivatives . These reactions highlight the reactivity of the amino group at the 4-position of the quinoline ring, which is likely to be a key site for chemical transformations in the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can vary widely depending on their specific substituents. However, they generally exhibit good solubility in organic solvents and may show fluorescence under UV light due to the conjugated system within the quinoline ring. The presence of a morpholino group in the compound of interest could also affect its solubility and hydrogen bonding capability. The detailed 2D DQF-COSY and 2D NOESY NMR analysis can provide insights into the rotational isomerism and conformational preferences of such compounds .

Applications De Recherche Scientifique

Synthesis and Antitumor Activity

Research on compounds with morpholino groups and similar structural frameworks has been conducted, highlighting their potential in antitumor activity. For instance, a study by Tang and Fu (2018) on "3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone" revealed distinct inhibition on the proliferation of various cancer cell lines, including A549, BGC-823, and HepG-2. This suggests that compounds with a morpholino group could have applications in cancer research, particularly in the synthesis of molecules with antitumor properties (Zhi-hua Tang & W. Fu, 2018).

Chemical Synthesis and Characterization

Compounds with complex structures including morpholino groups and quinoline derivatives have been synthesized and characterized, shedding light on their potential scientific applications. Bakare et al. (2005) reported on "12-Methoxy-15-(4-morpholino)podocarpa-8,11,13-trien-15-one," showcasing the synthesis process and structural analysis through crystallography. This highlights the morpholino compound's relevance in chemical synthesis and structural analysis studies (O. Bakare, N. John, R. Butcher, & L. Zalkow, 2005).

Nanotechnology Applications

The synthesis of gold nanoparticles using novel organic compounds, including those with morpholine groups, was explored by Roy et al. (2008). The study illustrates how such compounds can be used in the nanotechnology field, particularly in the preparation and control of gold nanoparticle morphologies, suggesting a potential avenue for scientific research applications involving "(4-((3,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone" (P. Roy, Koushik Dhara, M. Manassero, & P. Banerjee, 2008).

Imaging Agents in Medical Research

The development of imaging agents for diseases such as Parkinson's disease has also utilized compounds with morpholino groups. A study by Wang et al. (2017) on the synthesis of a potential PET agent for imaging LRRK2 enzyme in Parkinson's disease, highlights the application of such compounds in developing diagnostic tools and enhancing our understanding of neurological diseases (Min Wang, Mingzhang Gao, Zhidong Xu, & Q. Zheng, 2017).

Propriétés

IUPAC Name |

[4-(3,4-dimethylanilino)-6-fluoroquinolin-3-yl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O2/c1-14-3-5-17(11-15(14)2)25-21-18-12-16(23)4-6-20(18)24-13-19(21)22(27)26-7-9-28-10-8-26/h3-6,11-13H,7-10H2,1-2H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIKIGHDYYHTLEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((3,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2526528.png)

![N,N-diethyl-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2526530.png)

![Ethyl 4-[4-(4-chlorophenyl)piperazin-1-yl]-6-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2526531.png)

![Ethyl 7-oxo-6,7-dihydroisothiazolo[4,5-d]pyrimidine-3-carboxylate](/img/structure/B2526533.png)

![N-[[(2R)-Oxolan-2-yl]methyl]-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide](/img/structure/B2526538.png)

![2-ethoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2526542.png)